molecular formula C12H17NO2 B11892696 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline CAS No. 918665-57-3

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline

Cat. No.: B11892696
CAS No.: 918665-57-3
M. Wt: 207.27 g/mol
InChI Key: ORRBUCKKICIARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and pharmacological research. This compound is part of a privileged scaffold known for its diverse biological activities. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules and as a tool compound for investigating neurochemical pathways. Tetrahydroisoquinoline analogs have been documented to exhibit contractile activity on smooth muscle preparations, providing a valuable model for studying gastrointestinal and vascular physiology . Furthermore, closely related 6,7-dimethoxy-THIQ structures have demonstrated potential in oncological research, with studies showing that compounds like 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can attenuate colon carcinogenesis in models by blocking IL-6 mediated signals, suggesting a role in investigating inflammatory pathways in cancer . The broader THIQ class is also actively investigated in neuroscience, as some analogs are known to act as monoamine oxidase inhibitors , making this methylated derivative a compound of interest for probing neurodegenerative disease mechanisms. This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

918665-57-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7,11-12H,4-5H2,1-3H3

InChI Key

ORRBUCKKICIARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=CC(C(C=C12)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This reaction typically requires acidification to proceed . Another approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include anodic oxidation setups.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinolinium salts, while reduction can produce the corresponding reduced tetrahydroisoquinoline derivatives.

Scientific Research Applications

Biological Activities

Antiproliferative Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline can inhibit the proliferation of human cervix carcinoma (HeLa) cells and colorectal adenocarcinoma (HT-29) cells .

Mechanism of Action
The mechanism by which these compounds exert their effects is believed to involve interaction with specific biological targets that regulate cell growth and apoptosis. The incorporation of chiral centers in these molecules enhances their selectivity and potency against cancer cells .

Therapeutic Applications

Potential in Neurodegenerative Diseases
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is being investigated for its role as a peripheral catechol-O-methyltransferase inhibitor (COMTI). This property suggests its potential use in treating neurodegenerative diseases such as Parkinson's disease by enhancing the bioavailability of catecholamines .

Role in Huntington's Disease Treatment
This compound serves as a key intermediate in the synthesis of tetrabenazine, a drug approved for treating Huntington’s disease. Tetrabenazine acts by depleting monoamines from nerve terminals, thereby reducing chorea and other motor symptoms associated with the condition .

Case Studies

Study Compound Tested Cell Lines Results
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineHeLa, HT-29Significant antiproliferative activity observed
Tetrabenazine (derived from 6,7-Dimethoxy compound)Huntington's Disease modelsEffective in reducing chorea symptoms

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₇NO₂ (dihydro form); C₁₂H₁₉NO₂ (tetrahydro form).
  • Stereochemistry: The (R)-enantiomer, known as R-salsolidine, is pharmacologically significant and has been studied for its pro-apoptotic effects in cancer cells .
  • Synthesis : Common methods include the Pomeranz–Fritsch–Bobbitt cyclization and Petasis reaction, often yielding diastereoselective products .

Comparison with Similar Compounds

Structural Analogues

Methoxy-Substituted Dihydroisoquinolines

Methoxy substituents significantly influence reactivity and biological activity. Key analogues include:

Compound Substituents Key Differences Biological/Chemical Relevance
6-Methoxy-1-methyl-3,4-dihydroisoquinoline 6-OCH₃ Lacks 7-OCH₃; lower ATH reaction rate Lower catalytic efficiency in ATH
7-Methoxy-1-methyl-3,4-dihydroisoquinoline 7-OCH₃ Lacks 6-OCH₃; higher ATH reaction rate Enhanced reaction kinetics
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 6,7-di-OCH₃ Synergistic methoxy effects Optimal ATH performance; apoptosis induction

ATH Reaction Rates () :

  • 6-Methoxy derivative: Low rate (detrimental 6-OCH₃ effect).
  • 7-Methoxy derivative: High rate (beneficial 7-OCH₃ effect).
  • 6,7-Dimethoxy derivative: Balanced rate (7-OCH₃ overcomes 6-OCH₃ inhibition).

Tetrahydroisoquinoline Derivatives with Carboxylic Acid Groups

Compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid () differ in functionalization:

  • Key Feature : Carboxylic acid at position 1 enables applications in chiral ligand design.
  • Synthesis : Achieved via diastereoselective Petasis reaction (90% enantiomeric excess) .

Diastereoselective Routes

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Synthesized via NaBH₄ reduction of imine intermediates (97% yield) .
  • Tetrahydro Form : Catalytic hydrogenation or borane-mediated asymmetric reduction (e.g., using Ru catalysts) yields enantiopure products (up to 99% ee) .

Comparison of Yields :

Method Yield (%) Enantiomeric Excess (ee) Reference
Pomeranz–Fritsch–Bobbitt 85–90 90% (R)
Petasis Reaction 90 90% (S)
Ru-Catalyzed ATH 97 99% (R)

Catalytic and Pharmacological Activity

Asymmetric Transfer Hydrogenation (ATH)

  • Substrate Performance: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline outperforms analogues due to methoxy group synergy. HPLC analysis shows distinct retention times for enantiomers (S: 5.9–6.1 min; R: 7.8 min) .
  • Catalyst Compatibility : Iridium and Ru complexes achieve high enantioselectivity, though stereochemical outcomes vary with catalyst configuration (e.g., S-alcohol vs. R-amine with S,S-catalysts) .

Pharmacological Effects

  • Pro-Apoptotic Activity: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline induces apoptosis in HER2+ breast cancer cells (SK-BR3), unlike non-methoxy analogues .

Biological Activity

6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline (commonly referred to as DMTHIQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the various aspects of its biological activity, supported by research findings and data.

  • Molecular Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 918665-57-3
  • Melting Point : 103-106 °C
  • Boiling Point : 312.1 °C at 760 mmHg
  • Density : 1.11 g/cm³

DMTHIQ has been primarily studied for its interaction with sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various cellular processes including proliferation and apoptosis in cancer cells. Research indicates that DMTHIQ and its derivatives exhibit significant binding affinities for sigma-2 receptors while showing low affinity for sigma-1 receptors, which is advantageous for targeting cancer cells selectively without affecting normal cells .

Anticancer Activity

Several studies have reported on the anticancer properties of DMTHIQ:

  • Sigma Receptor Affinity : A study synthesized a series of DMTHIQ derivatives that demonstrated K_i values of 5-6 nM for sigma-2 receptors, indicating strong binding affinity. These compounds also exhibited moderate anticancer activity against human liver Huh-7 and esophagus KYSE-140 cancer cell lines .
  • Multidrug Resistance : In another investigation focusing on multidrug resistance (MDR) in cancer therapy, derivatives of DMTHIQ were shown to enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms. Some derivatives achieved IC50 values comparable to known P-glycoprotein inhibitors .
  • Cytotoxicity Studies : The cytotoxic effects were evaluated using MTT assays on K562 cell lines, revealing that certain derivatives exhibited potent cytotoxic activities with IC50 values around 0.66 to 0.96 μM .

Neuroprotective Effects

Beyond its anticancer properties, DMTHIQ has been investigated for neuroprotective effects:

  • Cardiomyocyte Studies : Research has shown that DMTHIQ can influence Na+/Ca²+ exchange in cardiomyocytes under normoxic and hypoxic conditions, suggesting potential benefits in cardiac health and neuroprotection .

Summary of Biological Activities

Activity TypeFindingsReference
Sigma Receptor BindingHigh affinity for sigma-2 receptors with K_i values of 5-6 nM
Anticancer ActivityModerate activity against liver and esophagus cancer cells
Multidrug ResistancePotent reversal of drug resistance in K562 cell lines
NeuroprotectionEffects on Na+/Ca²+ exchange in cardiomyocytes

Case Studies

  • Case Study on Cancer Cell Lines : A specific derivative of DMTHIQ was tested against Huh-7 and KYSE-140 cell lines, demonstrating a clear dose-dependent response in cytotoxicity, which correlated with the binding affinity to sigma receptors.
  • Neuroprotective Applications : In vivo models have suggested that DMTHIQ may offer protective effects against neurodegeneration by modulating calcium exchange mechanisms in cardiomyocytes, which could be extrapolated to neuronal tissues.

Q & A

Basic Question: What are the optimized synthetic routes for 6,7-dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization of phenethylamine precursors and regioselective methoxylation. For example, halogenation of the tetrahydroisoquinoline core under nitrogen atmosphere with tert-butanol as a solvent improves regioselectivity . Key variables include solvent polarity (e.g., toluene vs. diethyl ether), temperature control (25–40°C), and stoichiometric ratios of reagents like sodium hypochlorite for N-chlorination . Purity (>97%) is achieved via recrystallization or column chromatography, with TLC (10% MeOH in CH₂Cl₂) used to monitor progress .

Basic Question: How can structural characterization of 6,7-dimethoxy-1-methyl-tetrahydroisoquinoline derivatives be performed to confirm regiochemistry?

Methodological Answer:
Combined spectroscopic techniques are critical:

  • NMR : Methoxy groups at C6/C7 appear as singlet peaks near δ 3.8–4.0 ppm in 1^1H NMR, while methyl groups at C1 show splitting patterns dependent on adjacent substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₃H₁₇NO₃⁺, exact mass 236.1286) .
  • X-ray Crystallography : Resolves stereochemistry in salts (e.g., hydrochloride derivatives) by analyzing dihedral angles and hydrogen-bonding networks .

Advanced Question: How do structural modifications (e.g., alkyl chain length, substituent position) affect the biological activity of 6,7-dimethoxy-tetrahydroisoquinoline analogs?

Methodological Answer:
Comparative studies highlight that:

  • Methoxy Positioning : 6,7-Dimethoxy substitution enhances receptor binding affinity compared to mono-methoxy analogs, likely due to increased electron density and steric effects .
  • Alkyl Chain Effects : Increasing alkyl chain length (C1 to C4) at the C1 position correlates with improved cytotoxicity but reduced solubility. For example, 1-methyl derivatives exhibit balanced bioactivity, while longer chains (C6–C17) require liposomal formulations for delivery .
  • Analog Libraries : High-throughput screening of derivatives (e.g., T67325 with 3,4,5-trimethoxybenzyl groups) identifies substituents that modulate enzyme inhibition (e.g., acetylcholinesterase) .

Advanced Question: What mechanisms underlie the interaction of 6,7-dimethoxy-tetrahydroisoquinoline derivatives with neurotransmitter signaling pathways?

Methodological Answer:
In vitro and in silico studies suggest:

  • Dopamine Receptor Modulation : The tetrahydroisoquinoline scaffold mimics dopamine’s aromatic ring system, enabling competitive binding at D2 receptors. Methoxy groups enhance hydrophobic interactions with receptor pockets .
  • Enzyme Inhibition : Derivatives inhibit monoamine oxidase (MAO) via reversible binding to the FAD cofactor, with IC₅₀ values <10 µM for 6,7-dimethoxy-2-methyl analogs .
  • Oxidative Stress Modulation : Hydroxyl-containing analogs (e.g., 6,7-diol derivatives) act as radical scavengers, reducing ROS levels in neuronal cell lines .

Advanced Question: How can deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives) improve analytical method development for pharmacokinetic studies?

Methodological Answer:
Deuterated isotopes (e.g., 6,7-D₆-dimethoxy-3,4-dihydroisoquinoline hydrochloride) serve as internal standards in LC-MS/MS to enhance quantification accuracy:

  • Isotopic Dilution : Reduces matrix effects in biological samples (plasma, brain homogenates) .
  • Method Validation : Deuterated analogs comply with ICH guidelines for precision (<15% RSD) and accuracy (85–115% recovery) in pharmacokinetic assays .
  • Metabolic Stability Studies : 2^{2}H labeling slows hepatic clearance, enabling tracking of phase I metabolites (e.g., O-demethylation) .

Advanced Question: How should researchers address contradictions in reported biological activities of 6,7-dimethoxy-tetrahydroisoquinoline derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Comparative Bioassays : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Purity Reassessment : Use orthogonal methods (HPLC, 13^{13}C NMR) to verify compound integrity, as impurities <1% can skew IC₅₀ values .
  • Computational Modeling : MD simulations predict binding poses to reconcile divergent activity data across cell lines (e.g., HEK293 vs. SH-SY5Y) .

Advanced Question: What strategies enable enantioselective synthesis of 6,7-dimethoxy-tetrahydroisoquinoline derivatives for chiral pharmacology studies?

Methodological Answer:
Asymmetric methods include:

  • Chiral Auxiliaries : Use (1S,3S)-methyl esters to induce diastereoselectivity during cyclization, achieving >90% ee .
  • Catalytic Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) reduces imine intermediates to enantiopure amines (e.g., 90:10 R:S ratio) .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester derivatives, isolating desired enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.